molecular formula C19H24ClN3O2S2 B2879936 N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351599-23-9

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2879936
CAS No.: 1351599-23-9
M. Wt: 425.99
InChI Key: GXXIDVHSSMIOOC-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a chemical compound characterized by a combination of piperazine, thiophene, and benzoyl groups. It exhibits diverse chemical properties and potential for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves several steps:

  • Formation of Benzoyl-Piperazine Intermediate: : The initial step often involves the reaction of 2-(methylthio)benzoic acid with piperazine, under controlled conditions, to form the benzoyl-piperazine intermediate.

  • Introduction of Thiophene Group: : The intermediate is then reacted with a thiophene-3-carboxylic acid derivative to introduce the thiophene group, forming the final product.

  • Hydrochloride Formation: : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, increasing its solubility and stability.

Reaction Conditions: : The synthesis typically requires specific catalysts, controlled temperatures, and solvents like dichloromethane or ethanol to facilitate reactions.

Industrial Production Methods

Industrial production of this compound is likely scaled up by optimizing the reaction conditions, using continuous flow systems, and employing robust purification techniques like crystallization and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions could target carbonyl groups or the thiophene ring, modifying the compound's electronic properties.

  • Substitution: : Substitution reactions can occur at the thiophene or benzoyl groups, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents or organometallic reagents under anhydrous conditions.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated derivatives, functionalized thiophenes.

Scientific Research Applications

Chemistry

Biology and Medicine

In biological research, this compound may serve as a molecular probe for studying receptor interactions or enzyme inhibition. Its piperazine and thiophene groups are of particular interest in drug design, potentially leading to new therapeutic agents.

Industry

In the industrial sector, it could be used in the development of novel materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : It may target receptors, enzymes, or DNA/RNA structures, depending on its application.

  • Pathways Involved: : The compound can modulate signaling pathways, enzyme activities, or gene expression by binding to its targets and altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: : Differing in the position of the thiophene group, which may influence its reactivity and binding properties.

  • N-(2-(4-benzoylpiperazin-1-yl)ethyl)thiophene-3-carboxamide: : Lacking the methylthio group, leading to differences in solubility and potential reactivity.

  • N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)furan-3-carboxamide: : Similar structure but with a furan ring instead of thiophene, which can impact its electronic properties and biological activities.

Unique Features

  • Structural Uniqueness: : The combination of methylthio, benzoyl, piperazine, and thiophene groups in a single molecule makes it distinct, providing a specific set of chemical and biological activities.

  • Functional Versatility: : Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other compounds in its class.

N-(2-(4-(2-(methylthio)benzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a multifaceted compound with significant potential in various fields, thanks to its unique chemical structure and versatile reactivity. Its exploration in scientific research continues to unveil new applications and insights into its mechanisms of action.

Properties

IUPAC Name

N-[2-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIDVHSSMIOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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